

## O-304: A Pan-AMPK Activator for Metabolic and Cardiovascular Diseases

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Compound of Interest		
Compound Name:	O-304	
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# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **O-304** is a first-in-class, orally available, small molecule that acts as a pan-AMPK (AMP-activated protein kinase) activator.[1][2][3] Developed by Betagenon AB, **O-304** has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D) and associated cardiovascular complications.[1][4] This technical guide provides a comprehensive overview of **O-304**, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

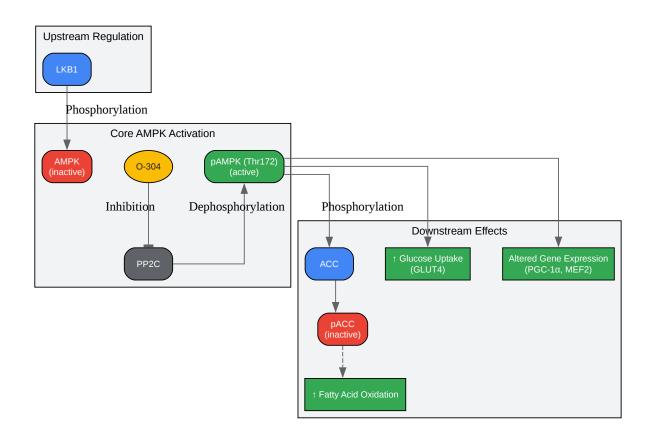
## Core Mechanism of Action: A Novel Approach to AMPK Activation

Unlike direct allosteric activators, **O-304** employs a unique mechanism to enhance AMPK activity. It functions by suppressing the dephosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (p-T172) by protein phosphatase 2C (PP2C). This inhibitory action on PP2C-mediated dephosphorylation leads to a sustained increase in the levels of activated (phosphorylated) AMPK without altering cellular ATP levels. The activation of AMPK by **O-304** is dependent on the upstream kinase LKB1.

This sustained activation of AMPK, a master regulator of cellular energy homeostasis, triggers a cascade of beneficial metabolic and cardiovascular effects. **O-304** has been shown to



activate various AMPK heterotrimers, containing either the  $\beta 1$  or  $\beta 2$  subunit, in a variety of cell types, including human skeletal myotubes and hepatocytes, justifying its classification as a pan-AMPK activator.



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Caption: **O-304** Signaling Pathway.

### **Quantitative Data Summary**



The following tables summarize the key quantitative findings from preclinical and clinical studies of **O-304**.

Table 1: Preclinical Efficacy of O-304 in Diet-Induced Obese (DIO) Mice



Paramete r	Model	Treatmen t	Dosage	Duration	Result	Citation
Fasted Blood Glucose	B6 Mice (HFD)	O-304	100 mg/kg/day (oral gavage)	6 weeks	Significant reduction vs. vehicle	
Fasted Insulin	B6 Mice (HFD)	O-304	100 mg/kg/day (oral gavage)	6 weeks	Significant reduction vs. vehicle	_
HOMA-IR	B6 Mice (HFD)	O-304	100 mg/kg/day (oral gavage)	6 weeks	Significant reduction vs. vehicle	
p-T172 AMPK (Calf Muscle)	B6 Mice (HFD)	O-304	100 mg/kg/day (oral gavage)	8 weeks	Increased levels vs. vehicle	
p-T172 AMPK (Calf Muscle)	CBA Mice (HFD)	O-304- HFD	0.4, 0.8, 2 mg/g	7 weeks	Dose- dependent increase	_
2-Deoxy-D- glucose (2- DG) uptake	Rat Skeletal L6 Myotubes	O-304	1, 5, 10, 20 μΜ	-	Dose- dependent increase	
Body Weight	hIAPPtg Mice (HFD)	O-304- HFD	2 mg/g	6 weeks	Reduction in body weight gain	
Body Fat	hIAPPtg Mice (HFD)	O-304- HFD	2 mg/g	6 weeks	Reduction in body fat gain	



## Table 2: Phase IIa Clinical Trial of O-304 in Type 2 Diabetes Patients (TELLUS Study)



Paramete r	Patient Populatio n	Treatmen t	Dosage	Duration	Result	Citation
Fasting Plasma Glucose (FPG)	T2D on Metformin (FPG >7 & <13.3 mM)	O-304	1000 mg/day	28 days	-0.60 mM change from baseline (p=0.0096 vs. placebo)	
HOMA-IR	T2D on Metformin	O-304	1000 mg/day	28 days	Statistically significant absolute reduction (p=0.0097) and relative reduction (p=0.017) within the O-304 group	
Diastolic Blood Pressure	T2D on Metformin	O-304	1000 mg/day	28 days	Statistically significant absolute and relative reduction	-
Systolic Blood Pressure	T2D on Metformin	O-304	1000 mg/day	28 days	Statistically significant relative reduction	
Peripheral Microvascu	T2D on Metformin	O-304	1000 mg/day	28 days	Statistically significant absolute	-



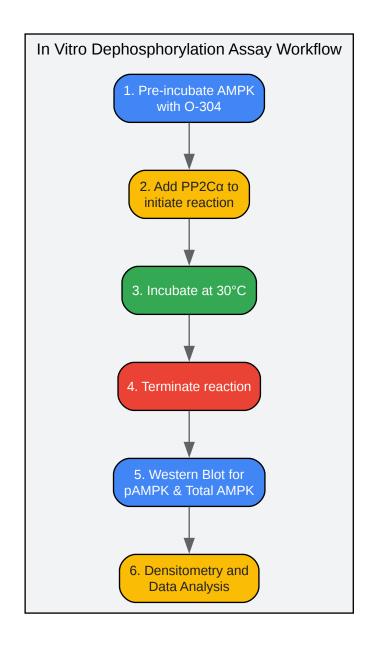
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Perfusion	relative
	increase

## Detailed Experimental Protocols In Vitro AMPK Dephosphorylation Assay

This assay assesses the ability of **O-304** to inhibit the dephosphorylation of p-T172 AMPK by PP2C.

- Reagents: Recombinant human AMPKα/β/y trimers, active PP2Cα, O-304 (dissolved in DMSO), reaction buffer (e.g., 40mM HEPES, 0.5mM DTT, 0.2mg/ml gelatin), MnCl<sub>2</sub> or MgCl<sub>2</sub>.
- Procedure: a. Pre-incubate AMPK trimers with varying concentrations of O-304 for a specified time (e.g., 2 minutes) at 30°C. b. Initiate the dephosphorylation reaction by adding PP2Cα and MnCl<sub>2</sub>/MgCl<sub>2</sub>. c. Incubate for a defined period (e.g., 5-15 minutes) at 30°C. d. Terminate the reaction (e.g., by adding SDS-PAGE sample buffer). e. Analyze the levels of p-T172 AMPK and total AMPK by Western blotting using specific antibodies.
- Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-T172
   AMPK to total AMPK is calculated.





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Caption: In Vitro Dephosphorylation Assay Workflow.

### In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the general procedure for evaluating the efficacy of **O-304** in a DIO mouse model.

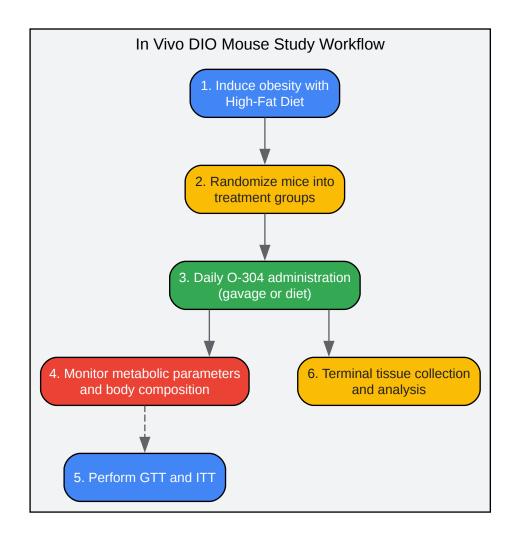
 Animal Model: Male C57BL/6J or CBA mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 7-9 weeks) to induce obesity and insulin resistance.



#### • Treatment:

- Oral Gavage: O-304 is suspended in a vehicle (e.g., 2% w/v methylcellulose) and administered daily by oral gavage at a specific dose (e.g., 100 mg/kg).
- Dietary Admixture: O-304 is mixed into the HFD at various concentrations (e.g., 0.4, 0.8, 2 mg/g).
- Duration: Treatment duration typically ranges from 4 to 8 weeks.
- Key Outcome Measures:
  - Metabolic Parameters: Fasting blood glucose and insulin levels are measured periodically.
     HOMA-IR is calculated. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.
  - Body Composition: Body weight and fat mass are monitored.
  - Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and heart are collected for analysis of pAMPK, pACC, and other relevant markers by Western blotting or qPCR.
  - Microvascular Perfusion: Assessed using techniques like laser Doppler imaging.





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Caption: In Vivo DIO Mouse Study Workflow.

### Conclusion

**O-304** represents a promising therapeutic agent with a novel mechanism of action as a pan-AMPK activator. Its ability to improve glucose homeostasis, enhance insulin sensitivity, and exert beneficial cardiovascular effects has been demonstrated in both preclinical models and a Phase IIa clinical trial. The data presented in this technical guide underscore the potential of **O-304** as a treatment for type 2 diabetes and its associated complications. Further clinical development is warranted to fully elucidate its therapeutic utility in these and other metabolic and cardiovascular diseases.



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### References

- 1. researchgate.net [researchgate.net]
- 2. JCI AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature -PubMed [pubmed.ncbi.nlm.nih.gov]
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